N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of the spiro linkage often imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-6-7-13(2)14(10-12)19-15(22)11-21-16(23)18(20-17(21)24)8-4-3-5-9-18/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWYGJLBHWVYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the spirocyclic core. Common reagents used in this step include diketones and diamines.
Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C₁₈H₂₃N₃O₃
Molecular Weight: 329.4 g/mol
CAS Number: 1956335-47-9
The compound features a spirocyclic structure that contributes to its unique chemical properties. The spiro linkage connects two rings through a single atom, which often imparts distinctive chemical and biological characteristics to the compound.
Chemistry
- Building Block for Synthesis: N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it to create derivatives with potentially enhanced properties or functions.
Biology
- Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
- Cytotoxicity Against Cancer Cells: Research has shown that this compound may possess cytotoxic effects on cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
Medicine
- Therapeutic Potential: Investigations into the therapeutic effects of this compound are ongoing, particularly regarding its potential in treating various diseases including cancer. Its mechanism of action may involve enzyme inhibition and receptor binding, which could modulate cellular responses and biochemical pathways relevant to disease progression .
Industry
- Material Development: The compound is being explored for its use in developing new materials and as a catalyst in chemical reactions. Its unique spirocyclic structure can lead to innovative applications in polymer science and materials chemistry.
Case Study 1: Anticancer Activity
A study published in ACS Omega evaluated several derivatives of spirocyclic compounds for their anticancer activity against various cell lines such as SNB-19 and OVCAR-8. The results indicated significant growth inhibition percentages (PGIs) of up to 86% against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Research conducted on related compounds demonstrated their effectiveness against common pathogens. The findings suggest that modifications to the spirocyclic core can enhance antimicrobial efficacy, making it a promising candidate for further development in pharmaceutical applications.
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Antimicrobial and anticancer properties |
| Medicine | Potential therapeutic agent for cancer treatment |
| Industry | Development of new materials and catalysts |
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures.
Acetamide Derivatives: Compounds with acetamide functional groups.
Uniqueness
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is unique due to its specific spirocyclic structure and the presence of both dimethylphenyl and acetamide groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1956335-47-9
- Molecular Formula : C15H18N2O3
The spirocyclic structure of this compound contributes to its biological activity by allowing it to interact with various molecular targets within biological systems.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The spirocyclic moiety allows for interaction with various receptors, potentially modulating their activity and influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on the antimicrobial properties of the compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Enzyme Activity Assays : In vitro assays demonstrated that this compound could inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells. The IC50 value was determined to be approximately 25 µM.
- Cytotoxic Effects : A study investigating the cytotoxicity of the compound on various cancer cell lines (e.g., HeLa and MCF-7) showed that it could induce apoptosis at higher concentrations (≥ 100 µM), suggesting potential for development as an anticancer agent.
Q & A
Basic Research Question
- X-ray Crystallography : Single-crystal diffraction (e.g., Rigaku diffractometer, SHELX software) resolves bond lengths, angles, and ring conformations (e.g., envelope conformation of the five-membered ring, chair distortion in the cyclohexane ring) .
- Spectroscopy :
- Thermal Analysis : Melting points (e.g., 455–458 K) confirm phase purity .
How can researchers design experiments to elucidate the structure-activity relationships (SAR) of modifications on the spirocyclic ring system?
Advanced Research Question
Methodological Steps :
Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the spiro ring or acetamide moiety via targeted alkylation/acylation .
Biological Assays : Test antiviral/antimicrobial activity (e.g., viral polymerase inhibition, MIC values) to correlate substituents with efficacy .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like MPXV DPol or A42R .
Data Analysis : Use statistical tools (e.g., Hansch analysis) to quantify substituent effects on bioactivity .
Q. Key Considerations :
- Prioritize substituents that enhance lipophilicity (e.g., aryl groups) for membrane penetration .
- Monitor steric effects using crystallographic data (e.g., dihedral angles between phenyl rings) .
What computational strategies are employed to predict the binding affinity of this compound against viral polymerases?
Advanced Research Question
- Virtual Screening : Dock compound libraries (e.g., Enamine Antiviral Library) into target active sites (e.g., MPXV DPol) using software like Glide or Schrödinger .
- MD Simulations : Assess binding stability (RMSD/RMSF analysis) over 100-ns trajectories in explicit solvent .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Arg168, hydrophobic contacts with Phe174) .
- QSAR : Develop regression models linking molecular descriptors (e.g., logP, polar surface area) to IC₅₀ values .
Validation : Cross-check predictions with in vitro enzymatic assays (e.g., fluorescence-based polymerase inhibition) .
How do supramolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
Advanced Research Question
- Hydrogen Bonding : N–H⋯O and O–H⋯O interactions (2.7–3.0 Å) stabilize crystal packing, affecting solubility and melting point .
- Packing Analysis : Envelope/chair conformations in the spiro system create voids, influencing density (1.24 g/cm³) and hygroscopicity .
- Impact on Bioavailability : Tight packing reduces dissolution rates, necessitating co-crystallization with solubilizing agents (e.g., cyclodextrins) .
Q. Methods :
- Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions .
- DSC/TGA evaluates thermal stability linked to lattice energy .
How should researchers address discrepancies in reported biological activities of structurally similar analogs?
Q. Data Contradiction Analysis
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity via HPLC/NMR .
- Structural Reanalysis : Re-examine crystallographic data (e.g., SHELXL refinement) to rule out polymorphism or solvate formation .
- Meta-Analysis : Compare substituent effects across studies (e.g., 2,5-dimethylphenyl vs. 2,6-dimethylphenyl analogs) using cheminformatics tools (e.g., RDKit) .
Case Example : If analog A shows higher IC₅₀ than analog B despite similar structures, investigate stereoelectronic effects (e.g., dipole moments via DFT calculations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
